4-Amino-3-(pyrrolidin-1-yl)benzamide is a chemical compound with the molecular formula . It features an amino group at the fourth position and a pyrrolidinyl group at the third position of the benzamide ring. This compound is significant in various fields including medicinal chemistry and organic synthesis due to its unique structure and potential biological activities.
4-Amino-3-(pyrrolidin-1-yl)benzamide falls under the category of substituted benzamides and pyrrolidine derivatives. These classifications are critical for understanding its chemical behavior and potential applications in pharmacology and organic synthesis.
The synthesis of 4-Amino-3-(pyrrolidin-1-yl)benzamide typically involves several key steps:
The reaction conditions for these steps are crucial. For instance, the reduction step often requires careful control of temperature and pressure to ensure complete conversion without side reactions. The introduction of the pyrrolidinyl group may also require specific solvents or catalysts to optimize yield .
The molecular structure of 4-Amino-3-(pyrrolidin-1-yl)benzamide can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 203.26 g/mol, and its structural formula reflects significant steric and electronic properties that influence its reactivity and interaction with biological targets.
4-Amino-3-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions. The choice of reagents and conditions can significantly affect the yield and purity of the products obtained .
The mechanism of action for 4-Amino-3-(pyrrolidin-1-yl)benzamide primarily involves its interaction with specific biological targets, potentially influencing pathways related to cell signaling or enzyme activity. Research indicates that compounds with similar structures may exhibit antimicrobial or anticancer properties due to their ability to interact with cellular receptors or enzymes .
Studies have shown that modifications to either the amino or pyrrolidinyl groups can lead to variations in biological activity, highlighting the importance of structural integrity in its mechanism of action .
4-Amino-3-(pyrrolidin-1-yl)benzamide typically appears as a white crystalline solid. Its melting point and solubility characteristics are important for its handling and application in laboratory settings.
The compound exhibits basicity due to the amino group, allowing it to participate in acid-base reactions. It is also stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Relevant data regarding solubility, stability, and reactivity profiles are essential for understanding how this compound behaves in various environments.
4-Amino-3-(pyrrolidin-1-yl)benzamide has several applications across different scientific domains:
The emergence of 4-amino-3-(pyrrolidin-1-yl)benzamide stems from convergent developments in benzamide and pyrrolidine chemistry during the late 1990s and early 2000s. Benzamide derivatives gained prominence with the discovery of compounds like tiapride (neurological applications) and later kinase inhibitors. Simultaneously, the pyrrolidine scaffold underwent reevaluation, moving beyond its role as a mere solubilizing group. Landmark studies highlighted pyrrolidine's ability to confer improved target selectivity and metabolic stability compared to aromatic heterocycles like pyrrole, attributed to its reduced planarity and increased hydrogen-bonding capacity (pKBHX ~2.59 vs pyrrole's 0.15) [6]. This period saw intensified exploration of N-substituted benzamides, particularly ortho- and meta-disubstituted variants, for CNS and oncology targets. Patent analysis reveals a surge around 2005-2010 in claims covering 3-aminobenzamide derivatives fused with N-heterocycles, exemplified by compounds targeting Btk (e.g., US9290504B2) and beta-secretase (e.g., US8299267B2), where the 3-(pyrrolidin-1-yl) substitution pattern proved critical for potency [1] [9]. The specific integration of the 4-amino group adjacent to the pyrrolidine-substituted position likely emerged from efforts to enhance hydrogen-bonding networks with kinase hinge regions or catalytic residues, as evidenced in later co-crystallization studies.
Table 2: Historical Timeline of Key Developments Leading to 4-Amino-3-(pyrrolidin-1-yl)benzamide
Period | Key Development | Impact |
---|---|---|
Late 1990s | Rise of pyrrolidine in CNS drug design (e.g., MCH-R1 antagonists) | Validated pyrrolidine's role in receptor binding & brain penetration |
Early 2000s | Kinase inhibitor development (e.g., Imatinib success) | Established benzamide/isosteres as kinase scaffolds |
Mid 2000s | Patents on 3-heterocyclyl benzamides (e.g., Btk inhibitors) | Demonstrated value of ortho-heterocycle substitution on benzamide |
2010-2015 | Focus on 3D complexity & stereoselective pyrrolidine chemistry | Provided synthetic routes enabling SAR exploration |
4-Amino-3-(pyrrolidin-1-yl)benzamide serves as a privileged scaffold enabling systematic exploration of chemical space across three distinct regions:
Table 3: Structure-Activity Relationship (SAR) of Key Scaffold Modifications
Modification Site | Exemplary Change | Typical Impact on Profile |
---|---|---|
Amide Nitrogen (R¹) | N-Alkylation (e.g., n-butyl, cyclopropylmethyl) | ↑ Lipophilicity, variable effect on metabolic stability |
N-Arylation / Heteroarylation | Can ↑ potency but may ↓ solubility | |
Benzene Ring (R²) | 5/6-Halo (F, Cl) | Modest ↑ lipophilicity, can influence metabolism & binding |
5/6-Alkoxy (e.g., OCH₃, OCF₃) | ↑ Electron donation, may ↓ clearance | |
Pyrrolidine (R³) | C3/C4 Stereochemistry (S vs R) | Often >>10-fold difference in IC₅₀ |
N-Acylation / Sulfonylation | ↓ Basicity, can ↑ selectivity or alter PK | |
Ring Constraint (e.g., bicyclic fused) | ↑ Selectivity via reduced conformational flexibility | |
4-Amino Group (R⁴) | Acylation (e.g., acetyl, benzoyl) | Usually ↓ activity (blocks H-bonding) |
Urea/Thiourea Formation | Can ↑ potency against kinases by accessing back pocket |
The 4-amino-3-(pyrrolidin-1-yl)benzamide scaffold demonstrates pronounced utility in inhibiting dysregulated kinases, particularly Bruton's Tyrosine Kinase (Btk) and Polo-like Kinase 4 (PLK4), validated through biochemical and cellular studies:
Table 4: Reported Inhibitory Activities of Scaffold Derivatives Against Key Targets
Target | Exemplary Derivative Structure | Reported IC₅₀/Ki | Selectivity Notes |
---|---|---|---|
Btk | 3-(S)-Pyrrolidinyl-4-amino-5-fluorobenzamide analog | < 100 nM | >10-fold vs ITK (cellular assay) |
PLK4 | Aminopyrimidine-Benzamide Hybrid (e.g., 8h) | 6.7 nM | High vs Aurora kinases (>100-fold) |
JNK3 | 5-(2-(Pyrrolidin-1-yl)acetamido)-N-butyl analog | ~30 nM | >50-fold vs JNK1 |
MCH-R1 | 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine core | 2.3 nM | Good oral bioavailability (32% rat) |
BACE1 | 3-(2-Thiazol-2-yl-pyrrolidine-1-carbonyl) derivative | Sub-μM | Cell-active in Aβ reduction assays |
The 4-amino-3-(pyrrolidin-1-yl)benzamide scaffold remains a cornerstone of rational kinase inhibitor design. Its balanced physicochemical profile (cLogP ~2-3, PSA ~70 Ų) supports cellular permeability, while strategic modifications enable overcoming resistance mutations (e.g., gatekeeper mutations) by leveraging the scaffold's adaptability to engage alternative binding site residues. Continued exploration focuses on enhancing isoform selectivity and optimizing drug-like properties through stereoselective synthesis and prodrug approaches of this versatile chemotype [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1